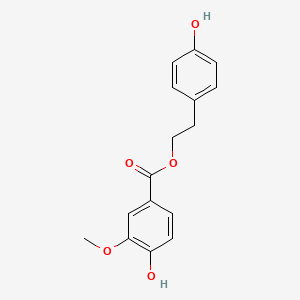
p-Hydroxyphenethyl vanillate
Overview
Description
P-Hydroxyphenethyl vanillate is a natural compound isolated from the herbs of Notopterygium forbesii . It is a white to yellowish crystalline powder with an aromatic smell and is often used as an additive in the food and flavor industries .
Synthesis Analysis
The synthesis of vanillin, a compound related to this compound, has been extensively studied. It can be synthesized through various methodologies, including enzymatic, microbial, and immobilized systems . A study has shown that vanillin can be produced from creosol using a bacterial strain, Klebsiella pneumoniae P27 .Molecular Structure Analysis
The molecular formula of this compound is C16H16O5 . The structure has been confirmed by techniques such as HPLC, NMR, and MS .Physical And Chemical Properties Analysis
This compound is soluble in alcohol and ether solvents at room temperature, almost insoluble in water . It has an aromatic smell and can be used for the role of fragrant and flavoring .Scientific Research Applications
Microbial Metabolism and Biotechnological Applications
- Metabolism by Pseudomonas fluorescens : A strain of Pseudomonas fluorescens utilizes vanillate (4-hydroxy-3-methoxybenzoate) but not p-hydroxybenzoate. It employs a hydroxylase in the initial step of vanillate metabolism, producing methoxyhydroquinone, a derivative relevant for commercial production from renewable resources (El-Mansi & Anderson, 2004).
Enzymatic Characterization and Applications
- Vanillate Hydroxylase in Sporotrichum pulverulentum : An intracellular enzyme in Sporotrichum pulverulentum, vanillate hydroxylase, oxidatively decarboxylates vanillic acid to methoxyhydroquinone. This enzyme's purification and characterization are essential for understanding its application in lignin degradation (Buswell, Eriksson, & Pettersson, 1981).
Analytical and Sensor Applications
- Electrochemical Sensing of Vanillin : Vanillin (4-hydroxy-3-methoxybenzaldehyde), closely related to p-hydroxyphenethyl vanillate, is sensed using an electrochemical sensor made of fluorine-doped reduced graphene oxide and gold nanoparticles. This application is significant in the food and beverage industry for detecting vanillin (Manikandan, Boateng, Durairaj, & Chen, 2022).
Pathway and Catabolic Studies
- p-Hydroxycinnamate Catabolism in Soil Bacteria : Rhodococcus jostii RHA1 catabolizes p-hydroxycinnamates like ferulate through vanillate and the β-ketoadipate pathway. The study of its catabolism enhances our understanding of the bacterial degradation of aromatics from renewable feedstocks (Otani, Lee, Casabon, & Eltis, 2014).
Genetic Engineering and Gene Expression Studies
- Vanillate-Induced Gene Expression in Caulobacter crescentus : Research on Caulobacter crescentus shows vanillate-regulated promoters, useful for genetic manipulation and inducible gene expression in microbiological studies (Thanbichler, Iniesta, & Shapiro, 2007).
properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl 4-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWLQIYIQOGIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




